molecular formula C13H14O2 B3380708 3'H-Spiro[cyclohexane-1,1'-isobenzofuran]-4-one CAS No. 204192-41-6

3'H-Spiro[cyclohexane-1,1'-isobenzofuran]-4-one

Cat. No.: B3380708
CAS No.: 204192-41-6
M. Wt: 202.25 g/mol
InChI Key: WYCAULLRAUQXQI-UHFFFAOYSA-N
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Description

3’H-Spiro[cyclohexane-1,1’-isobenzofuran]-4-one is a spirocyclic compound that features a unique structure where a cyclohexane ring is fused to an isobenzofuran ring. This compound is of interest due to its structural complexity and potential applications in various fields of chemistry and biology. The spirocyclic framework is known for its rigidity and three-dimensional shape, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing spiro-isobenzofuran compounds involves the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This one-pot synthesis approach is efficient and yields various derivatives of spiro-isobenzofuran compounds in good to high yields.

Industrial Production Methods

Industrial production methods for 3’H-Spiro[cyclohexane-1,1’-isobenzofuran]-4-one are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

3’H-Spiro[cyclohexane-1,1’-isobenzofuran]-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic framework.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3’H-Spiro[cyclohexane-1,1’-isobenzofuran]-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’H-Spiro[cyclohexane-1,1’-isobenzofuran]-4-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[benzo[g]indole-2,1’-isobenzofuran]-3,3’,4,5(1H)-tetraones
  • Spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1’-isobenzofuran]-3,3’(1H)-diones

Uniqueness

3’H-Spiro[cyclohexane-1,1’-isobenzofuran]-4-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

spiro[1H-2-benzofuran-3,4'-cyclohexane]-1'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c14-11-5-7-13(8-6-11)12-4-2-1-3-10(12)9-15-13/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCAULLRAUQXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)C3=CC=CC=C3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596020
Record name 3H,4'H-Spiro[2-benzofuran-1,1'-cyclohexan]-4'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204192-41-6
Record name 3H,4'H-Spiro[2-benzofuran-1,1'-cyclohexan]-4'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.64 g (2.62 mmol) of 8-(2-Hydroxymethyl-phenyl)-1,4-dioxa-spiro[4.5]decan-8-ol was added to 80% trifluoroacetate (TFA) 2.5 ml. The mixture was stirred at room temperature for 5 hours. Rotory evaporation of the TFA left thick brown oil. The oil was dissolved in 2.0 ml of EtOAc and washed first with 1N NaOH and then with H2O. The organic layer was dried with MgSO4 and concentrated, leaving a thick yellow oil. Hexane/ether (2:1) was added and the sides of the flask were scratched. A precipitate began to form. 0.23 Grams of 3′H-Spiro[cyclohexane-1,1′-isobenzofuran]-4-one were obtained, 44% yield.
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Hexane ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of [2-(1,4-dioxa-spiro[4.5]dec-7-en-8-yl)-phenyl]-methanol (1 g, 4.06 mmol, as prepared in the previous step) in DCM (2 mL) was added TFA (8 mL) and stirred at RT, 2 hours followed by removal of solvent in vacuo to afford the title compound.
Name
[2-(1,4-dioxa-spiro[4.5]dec-7-en-8-yl)-phenyl]-methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'H-Spiro[cyclohexane-1,1'-isobenzofuran]-4-one
Reactant of Route 2
3'H-Spiro[cyclohexane-1,1'-isobenzofuran]-4-one
Reactant of Route 3
3'H-Spiro[cyclohexane-1,1'-isobenzofuran]-4-one
Reactant of Route 4
3'H-Spiro[cyclohexane-1,1'-isobenzofuran]-4-one
Reactant of Route 5
3'H-Spiro[cyclohexane-1,1'-isobenzofuran]-4-one
Reactant of Route 6
3'H-Spiro[cyclohexane-1,1'-isobenzofuran]-4-one

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